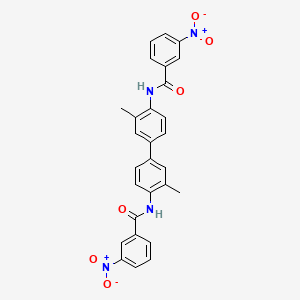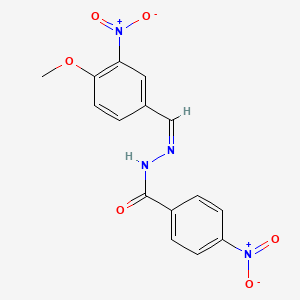![molecular formula C18H29NO B3854302 1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)
1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine
Descripción general
Descripción
1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine, also known as DIPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIPEP is a pyrrolidine derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising candidate for use in drug development, as well as in other areas of research.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine as an acetylcholinesterase inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the brain. This increased activity of acetylcholine can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. Additionally, this compound has been shown to have antioxidant activity, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, the well-studied mechanism of action of this compound makes it a useful tool for investigating the role of acetylcholine in the brain. However, one limitation of using this compound is its relatively high cost compared to other compounds used in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further investigation into the antioxidant activity of this compound may lead to the development of new neuroprotective agents. Finally, the use of this compound in combination with other compounds may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and well-studied mechanism of action make it a useful tool for investigating the role of acetylcholine in the brain, as well as a potential candidate for the development of new drugs for the treatment of neurological disorders. Further research into the biochemical and physiological effects of this compound may lead to the development of new neuroprotective agents and improved drug therapies.
Aplicaciones Científicas De Investigación
1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine has been studied extensively for its potential applications in drug development. It has been shown to have significant activity as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes this compound a potential candidate for the treatment of Alzheimer's disease, as well as other neurological disorders.
Propiedades
IUPAC Name |
1-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-14(2)16-8-7-9-17(15(3)4)18(16)20-13-12-19-10-5-6-11-19/h7-9,14-15H,5-6,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARCJVNTXEDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854223.png)
![N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine](/img/structure/B3854234.png)
![N-(2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854245.png)
![4-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B3854262.png)


![isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854291.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)


![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)
![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)